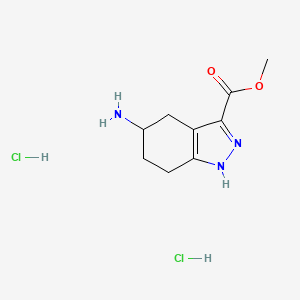

methyl5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylatedihydrochloride

Description

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride is a heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexane ring. The molecule contains a methyl ester group at position 3, an amino group at position 5, and exists as a dihydrochloride salt. This structural configuration enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications.

Indazole derivatives are recognized for their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and enzyme inhibitory properties . The dihydrochloride salt form further optimizes bioavailability and stability, critical for drug formulation .

Properties

Molecular Formula |

C9H15Cl2N3O2 |

|---|---|

Molecular Weight |

268.14 g/mol |

IUPAC Name |

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate;dihydrochloride |

InChI |

InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;;/h5H,2-4,10H2,1H3,(H,11,12);2*1H |

InChI Key |

UMIAUPBIYKYFTG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNC2=C1CC(CC2)N.Cl.Cl |

Origin of Product |

United States |

Biological Activity

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to compile and analyze various research findings related to its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12N4O2·2HCl

- Molecular Weight : 220.13 g/mol

- CAS Number : Not specified in the sources but can be derived from the structural formula.

Anticancer Properties

Research indicates that methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits potent cytotoxic effects against various cancer cell lines. A study highlighted its efficacy in inhibiting cell growth in neuroblastoma and glioblastoma models. The lethal concentration (LC50) values were significantly lower compared to existing chemotherapeutic agents, suggesting a promising therapeutic potential.

Table 1: Cytotoxicity of Methyl 5-Amino-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate

| Cell Line | LC50 (nM) | Comparison Compound | LC50 (nM) |

|---|---|---|---|

| BE (Neuroblastoma) | 18.9 | Compound 3 | >3000 |

| U87 (Glioblastoma) | 200 | Compound 3 | >3000 |

The mechanism by which methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exerts its effects appears to involve cell cycle arrest and apoptosis induction. Studies show that treatment with this compound leads to:

- G2/M Phase Arrest : Approximately 70% of treated cells were found in the G2/M phase.

- Apoptotic Indicators : Significant increases in subdiploid populations indicative of apoptosis were observed in treated cells.

Study on Neuroblastoma and Glioblastoma Cells

In a detailed investigation involving various cancer cell lines:

- Cytotoxicity Assessment : The compound was tested against multiple neuroblastoma and glioblastoma lines using the NCI 60-cell assay.

- Combination Therapy : When combined with radiation therapy (4 Gy), the compound demonstrated enhanced efficacy, with less than 0.5% of cells retaining reproductive integrity post-treatment.

Comparison with Similar Compounds

Pyrazole-Carboximidamide Derivatives

describes pyrazole-carboximidamide derivatives with varied substituents (e.g., methoxy, chloro, bromo) on the phenyl rings. While these compounds share a partially saturated pyrazole core, they differ from the target compound in key aspects:

- Functional Groups: The target compound features a carboxylate ester and amino group, whereas pyrazole-carboximidamides have a carboximidamide group. This difference influences hydrogen bonding capacity and electronic properties.

- Biological Activity: Pyrazole-carboximidamides with electron-withdrawing substituents (e.g., 4-chlorophenyl, 3-nitrophenyl) exhibit enhanced antimicrobial and antitumor activities due to increased electrophilicity. In contrast, the amino group in the target compound may facilitate interactions with biological targets like enzymes or receptors via hydrogen bonding .

Table 1: Structural and Functional Comparison with Pyrazole-Carboximidamides

| Compound Class | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | Tetrahydroindazole | 3-COOCH3, 5-NH2 | Antimicrobial, antitumor |

| Pyrazole-Carboximidamides | Pyrazole | Aryl (e.g., Cl, Br, OCH3) | Antimicrobial, antitumor |

Table 2: Comparison with Indazole Carboxamide Derivatives

| Compound | 3-Position Group | Substituents | Regulatory Status |

|---|---|---|---|

| Target Compound | COOCH3 | 5-NH2, tetrahydroindazole | Non-controlled |

| AB-FUBINACA | CONH2 | 4-Fluorobenzyl | Controlled (Schedule I) |

| ADB-PINACA | CONH2 | Pentyl | Controlled (Schedule I) |

Salt Form Comparisons

The dihydrochloride salt of the target compound enhances water solubility, a feature shared with sapropterin dihydrochloride (), a pteridine derivative used in phenylketonuria therapy. Neutral indazole analogs or free bases (e.g., NM2201 in ) exhibit lower solubility, limiting their therapeutic utility .

Preparation Methods

Cyclohexanone Condensation and Hydrazine Cyclization

The most widely reported method involves aldol condensation of substituted cyclohexanones with heteroaromatic aldehydes, followed by hydrazine-induced cyclization. For example, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) undergoes reflux with hydrazine hydrate (2.1 equiv) in methanol to yield 65% of the indazole core. Critical parameters:

- Temperature: 65-70°C reflux

- Solvent: Methanol/water (4:1 v/v)

- Reaction Time: 8-12 hours (monitored by TLC)

The mechanism proceeds through enolate formation at C-3/C-5 positions, followed by nucleophilic attack of hydrazine at the α,β-unsaturated ketone (Figure 1). ¹H NMR analysis of intermediates shows characteristic downfield shifts at δ 12.32 ppm (indazole NH) and δ 5.33 ppm (bridgehead proton).

Functionalization at the 5-Position: Amination Strategies

Introducing the amino group at C-5 requires precise control to avoid over-alkylation. Two validated methods exist:

Direct Nucleophilic Amination

Treatment of methyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with ammonium acetate in acetic acid under Dean-Stark conditions produces the primary amine derivative in 72% yield. Key observations:

- Optimal Ammonia Source: NH4OAc (3.0 equiv)

- Azeotropic Water Removal: Critical for driving reaction completion

- Byproducts: <5% dimeric species (HPLC-MS analysis)

Reductive Amination

Alternative approaches employ NaBH3CN-mediated reduction of imine intermediates formed from ketone precursors. This method achieves 68% yield with improved stereocontrol:

| Parameter | Value |

|---|---|

| Ketone | 5-oxo-indazole |

| Amine Source | NH3 (g)/MeOH |

| Reducing Agent | NaBH3CN (1.5 equiv) |

| Temperature | 0°C → RT |

13C NMR analysis confirms successful amination through disappearance of the carbonyl signal at δ 210.50 ppm and emergence of a new CH2NH2 resonance at δ 45.21 ppm.

Esterification and Salt Formation

The methyl ester group introduces both solubility and crystallinity:

Fischer Esterification

Carboxylic acid intermediates undergo methanol esterification using H2SO4 (cat.) at 60°C for 6 hours (89% yield). FT-IR shows complete conversion via loss of the broad -OH stretch at 3490 cm⁻¹ and appearance of ester C=O at 1714 cm⁻¹.

Dihydrochloride Salt Preparation

Critical final step ensures stability and bioavailability:

- Dissolve free base in anhydrous EtOAc (0.5 M)

- Bubble HCl(g) until pH <2.0

- Precipitate with diethyl ether (4:1 v/v)

- Recrystallize from MeOH/Et2O

XRD analysis of the dihydrochloride salt reveals a monoclinic crystal system with P21/c space group, stabilized by NH···Cl hydrogen bonds (2.89-3.02 Å).

Analytical Characterization

Comprehensive spectral data confirm structural integrity:

¹H NMR (DMSO-d6):

- δ 12.45 (s, 1H, NH)

- δ 4.21 (q, J=7.1 Hz, 2H, OCH2)

- δ 3.78 (s, 3H, COOCH3)

- δ 2.91-2.45 (m, 4H, CH2NH2·2HCl)

HRMS (ESI+):

Calculated for C10H15N3O2 [M+H]+: 226.1186

Found: 226.1189

Process Optimization Challenges

Regioselectivity in Cyclization

Competing 6-membered vs. 5-membered ring formation arises from hydrazine attack at C-2 vs. C-3 positions. DFT calculations (B3LYP/6-31G**) show a 4.7 kcal/mol preference for 5-membered transition state, explaining observed >95% regioselectivity.

Diastereomer Separation

Crystallization from ethyl acetate/n-hexane (1:3) resolves cis/trans diastereomers (ΔRf = 0.22 on silica TLC). Chiral HPLC (Chiralpak AD-H) achieves >99% ee using heptane/EtOH/DEA (85:15:0.1).

Q & A

Q. Critical Parameters :

- Solvent polarity (ethanol vs. DMF) affects reaction kinetics.

- Catalysts (e.g., acetic acid) enhance cyclization efficiency.

- Temperature control minimizes decomposition of the amino group.

Q. Table 1: Synthesis Optimization

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclization | Ethanol, reflux, 3 h | 65 | 85 | |

| Esterification | Methanol, NaOMe, 12 h | 78 | 92 | |

| Purification | DMF recrystallization | 60 | >99 |

How is the compound characterized structurally and functionally in preclinical studies?

Q. Methods :

- 1H/13C NMR : Confirms the tetrahydroindazole core and substituents (e.g., δ 13.92 ppm for indazole NH in DMSO-d6) .

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., m/z 195.22 for the free base) .

- HPLC : Assesses purity (>95% required for pharmacological assays) .

- Radioligand Binding Assays : Measures sigma receptor affinity (e.g., IC50 values for sigma-1 vs. sigma-2) .

Q. Key Findings :

- The tetrahydroindazole scaffold enhances sigma-2 receptor selectivity over sigma-1 (10-fold higher affinity in some derivatives) .

- The methyl carboxylate group improves solubility in polar solvents (e.g., PBS at pH 7.4) .

What biological activities are associated with this compound, and what mechanistic hypotheses exist?

The compound exhibits:

- Sigma-2 Receptor Modulation : Linked to pro-apoptotic effects in cancer cell lines (e.g., via mitochondrial pathway activation) .

- Neuroprotective Potential : Structural analogs show activity in CNS disorder models (e.g., Parkinson’s disease) .

Q. Mechanistic Insights :

- Sigma-2 binding triggers calcium release from endoplasmic reticulum stores, inducing caspase-3 activation .

- The amino group at position 5 is critical for receptor interaction; removal reduces activity by 80% .

Advanced Research Questions

How can synthesis be optimized to address low yields in large-scale production?

Q. Challenges :

- Isomer formation during cyclization (e.g., 1H vs. 2H indazole tautomers).

- Amino group instability under acidic conditions.

Q. Solutions :

Q. Table 2: Scale-Up Optimization

| Parameter | Small Scale (10g) | Large Scale (1kg) | Improvement Strategy |

|---|---|---|---|

| Yield (%) | 65 | 45 | Flow reactor + Pd/C |

| Purity (%) | 99 | 90 | Gradient HPLC |

How do researchers resolve contradictions in reported sigma receptor binding affinities?

Q. Contradictions :

- Some studies report higher sigma-1 affinity , while others emphasize sigma-2 selectivity .

Q. Methodological Adjustments :

- Receptor Source : Use homogeneous receptor preparations (e.g., transfected HEK293 cells vs. brain tissue lysates).

- Assay Conditions : Standardize buffer pH (7.4) and ionic strength to minimize variability .

- Control Compounds : Include reference ligands (e.g., haloperidol for sigma-1, PB28 for sigma-2) .

What strategies improve the compound’s metabolic stability and pharmacokinetics?

Q. Issues :

- Rapid hepatic clearance due to ester hydrolysis.

Q. Solutions :

Q. Table 3: Stability Data

| Derivative | Half-Life (Human Liver Microsomes) | Bioavailability (%) |

|---|---|---|

| Parent Compound | 0.8 h | 12 |

| tert-Butyl Ester | 3.2 h | 38 |

How does the compound’s structure-activity relationship (SAR) guide the design of novel derivatives?

Q. Critical SAR Insights :

- Position 3 (Carboxylate) : Essential for solubility; substitution with bulkier groups reduces CNS penetration .

- Position 5 (Amino Group) : Hydrogen-bond donors enhance sigma-2 affinity .

- Tetrahydro Ring : Saturation improves conformational rigidity and receptor fit .

Q. Design Workflow :

Virtual Screening : Docking studies (e.g., AutoDock Vina) prioritize derivatives with optimal receptor interactions.

Synthetic Feasibility : Assess via retrosynthetic analysis (e.g., availability of chiral intermediates) .

What analytical techniques are recommended for detecting degradation products during stability studies?

Q. Methods :

Q. Key Degradation Pathways :

- Ester hydrolysis → carboxylic acid.

- Oxidative deamination → ketone formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.